molecular formula C11H25O4P B12582692 Dibutan-2-yl propyl phosphate CAS No. 646450-35-3

Dibutan-2-yl propyl phosphate

Cat. No.: B12582692
CAS No.: 646450-35-3
M. Wt: 252.29 g/mol
InChI Key: POGOJQQUEOWQLH-UHFFFAOYSA-N
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Description

Dibutan-2-yl propyl phosphate is an organophosphorus compound characterized by the presence of a phosphate group bonded to a propyl chain and two butan-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dibutan-2-yl propyl phosphate typically involves the reaction of propyl phosphate with butan-2-ol under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The process involves the esterification of the phosphate group with the alcohol groups of butan-2-ol.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is then purified through distillation or recrystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of phosphoric acid derivatives.

    Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butan-2-yl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed:

    Oxidation: Phosphoric acid derivatives.

    Reduction: Phosphite or phosphine derivatives.

    Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

Dibutan-2-yl propyl phosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which dibutan-2-yl propyl phosphate exerts its effects involves the interaction with specific molecular targets, such as enzymes or receptors. The phosphate group can mimic natural phosphate substrates, leading to inhibition or activation of enzymatic pathways. This interaction can affect cellular signaling and metabolic processes.

Comparison with Similar Compounds

    Dibutyl phosphate: Similar structure but with butyl groups instead of butan-2-yl groups.

    Tripropyl phosphate: Contains three propyl groups instead of butan-2-yl groups.

    Tributyl phosphate: Contains three butyl groups instead of butan-2-yl groups.

Uniqueness: Dibutan-2-yl propyl phosphate is unique due to the presence of butan-2-yl groups, which can impart different steric and electronic properties compared to other similar compounds. This can influence its reactivity and interactions with biological targets.

Properties

CAS No.

646450-35-3

Molecular Formula

C11H25O4P

Molecular Weight

252.29 g/mol

IUPAC Name

dibutan-2-yl propyl phosphate

InChI

InChI=1S/C11H25O4P/c1-6-9-13-16(12,14-10(4)7-2)15-11(5)8-3/h10-11H,6-9H2,1-5H3

InChI Key

POGOJQQUEOWQLH-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(OC(C)CC)OC(C)CC

Origin of Product

United States

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